molecular formula C16H14ClN5O2 B12183741 4-chloro-N-(2-hydroxy-2-phenylethyl)-2-(1H-tetrazol-1-yl)benzamide

4-chloro-N-(2-hydroxy-2-phenylethyl)-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B12183741
M. Wt: 343.77 g/mol
InChI Key: KWCZGLQXFNZBNE-UHFFFAOYSA-N
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Description

4-chloro-N-(2-hydroxy-2-phenylethyl)-2-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a tetrazole ring, a phenylethyl group, and a chloro substituent on the benzamide core. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-hydroxy-2-phenylethyl)-2-(1H-tetrazol-1-yl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The starting material, 4-chlorobenzoic acid, is converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.

    Introduction of the Tetrazole Ring: The acid chloride is then reacted with sodium azide under suitable conditions to form the tetrazole ring.

    Attachment of the Phenylethyl Group: The final step involves the reaction of the tetrazole intermediate with 2-hydroxy-2-phenylethylamine to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the phenylethyl moiety can undergo oxidation to form a ketone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro substituent on the benzamide core can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with tetrazole rings are often used as ligands in coordination chemistry.

    Materials Science:

Biology

    Enzyme Inhibition: Potential use as inhibitors of specific enzymes due to the presence of the tetrazole ring.

    Receptor Binding: Studied for their ability to bind to certain biological receptors.

Medicine

    Drug Development: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry

    Agriculture: Possible use as agrochemicals or pesticides.

    Pharmaceuticals: Development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-hydroxy-2-phenylethyl)-2-(1H-tetrazol-1-yl)benzamide would depend on its specific biological target. Generally, compounds with tetrazole rings can act as bioisosteres of carboxylic acids, interacting with enzymes or receptors in a similar manner. The phenylethyl group may enhance binding affinity through hydrophobic interactions, while the chloro substituent could influence the compound’s overall electronic properties.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(2-hydroxyethyl)-2-(1H-tetrazol-1-yl)benzamide: Lacks the phenyl group in the ethyl chain.

    4-chloro-N-(2-hydroxy-2-phenylethyl)-2-(1H-tetrazol-1-yl)acetamide: Has an acetamide core instead of a benzamide core.

Uniqueness

    Tetrazole Ring: Provides unique binding properties and potential biological activity.

    Phenylethyl Group: Enhances hydrophobic interactions and binding affinity.

    Chloro Substituent: Influences electronic properties and reactivity.

Properties

Molecular Formula

C16H14ClN5O2

Molecular Weight

343.77 g/mol

IUPAC Name

4-chloro-N-(2-hydroxy-2-phenylethyl)-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C16H14ClN5O2/c17-12-6-7-13(14(8-12)22-10-19-20-21-22)16(24)18-9-15(23)11-4-2-1-3-5-11/h1-8,10,15,23H,9H2,(H,18,24)

InChI Key

KWCZGLQXFNZBNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)C2=C(C=C(C=C2)Cl)N3C=NN=N3)O

Origin of Product

United States

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